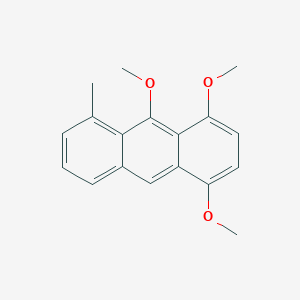
1,4,10-Trimethoxy-5-methylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,10-Trimethoxy-5-methylanthracene is an organic compound belonging to the anthracene family. It is characterized by its three methoxy groups and a methyl group attached to the anthracene core. The molecular formula of this compound is C18H18O3, and it has a molecular weight of 282.33 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trimethoxy-5-methylanthracene typically involves the methylation of anthracene derivatives. One common method includes the use of methoxy reagents under controlled conditions to introduce methoxy groups at specific positions on the anthracene ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4,10-Trimethoxy-5-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under specific conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted anthracene compounds, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
1,4,10-Trimethoxy-5-methylanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,4,10-Trimethoxy-5-methylanthracene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxyanthracene: Similar in structure but lacks the additional methoxy group at the 10th position.
1,4,9-Trimethoxyanthracene: Similar but with the methoxy group at the 9th position instead of the 10th.
5-Methylanthracene: Lacks the methoxy groups but has the methyl group at the 5th position.
Uniqueness
1,4,10-Trimethoxy-5-methylanthracene is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to other anthracene derivatives.
Propiedades
Número CAS |
834867-39-9 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1,4,10-trimethoxy-5-methylanthracene |
InChI |
InChI=1S/C18H18O3/c1-11-6-5-7-12-10-13-14(19-2)8-9-15(20-3)17(13)18(21-4)16(11)12/h5-10H,1-4H3 |
Clave InChI |
NLBOBYJFPYSWBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C3C(=CC=C(C3=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


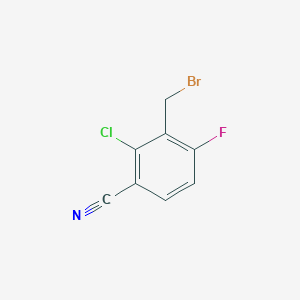


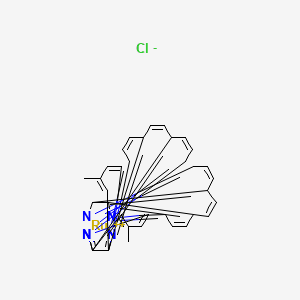
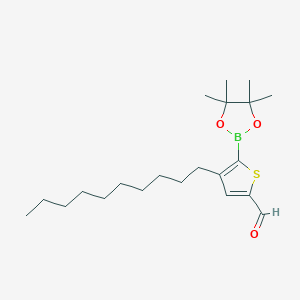
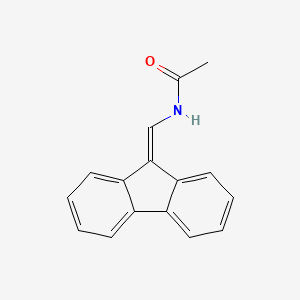




![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)



